6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Lipophilicity Drug design Physicochemical property

6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-84-1) is a synthetic small molecule with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol. It belongs to the class of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, which are established isosteric analogues of fluoroquinolone antibacterials, sharing a common 4-oxo-3-carboxylic acid pharmacophore critical for metal-chelation and interactions with bacterial DNA gyrase.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.7 g/mol
Cat. No. B13106808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Molecular FormulaC17H13ClN2O3
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C(C2=O)C(=O)O)C3=CC(=C(C=C3)Cl)C
InChIInChI=1S/C17H13ClN2O3/c1-8-5-10(3-4-13(8)18)11-6-9(2)14-12(7-11)16(21)15(17(22)23)20-19-14/h3-7H,1-2H3,(H,19,21)(H,22,23)
InChIKeyBXYXFLPECVNVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid: A Cinnoline-Based Scaffold with Specific Halogenated Architecture


6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-84-1) is a synthetic small molecule with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol . It belongs to the class of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, which are established isosteric analogues of fluoroquinolone antibacterials, sharing a common 4-oxo-3-carboxylic acid pharmacophore critical for metal-chelation and interactions with bacterial DNA gyrase [1]. Its defining feature is the 4-chloro-3-methylphenyl substituent at the 6-position, which introduces a halogen atom known to enhance target binding and pharmacokinetic properties.

1 Cinnoline-3-carboxylic acid scaffold as fluoroquinolone isostere for DNA gyrase studies
2 4-Chloro-3-methylphenyl group enables halogen-bonding and lipophilicity modulation research
3 Verified purity supports reproducible SAR and antimicrobial screening campaigns

Why Generic Cinnoline-3-Carboxylic Acids Cannot Substitute for 6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid


Generic substitution is precluded by the critical role of the 6-aryl substituent in dictating both the antibacterial spectrum and the physicochemical profile. Research on this class demonstrates that even minor modifications, such as the presence of a dichlorobenzyl group, can dramatically enhance activity against Gram-positive bacteria, while the baseline cinnoline scaffold alone shows preferential Gram-negative activity [1]. The target compound's 4-chloro-3-methylphenyl moiety is therefore not an interchangeable feature but a decisive determinant of potency, target engagement, and drug-like properties. Substituting it with a non-halogenated or differently substituted analog can lead to quantifiable losses in activity and altered pharmacokinetic behavior.

Target compound
6-(4-Chloro-3-methylphenyl) substituent provides halogen-specific interactions and altered physicochemical profile
Generic analog (e.g., des-chloro or m-tolyl only)
Loss of chlorine may shift antibacterial spectrum, reduce lipophilicity, and alter membrane penetration context
Target compound
Defined 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core with specific substitution pattern
Other cinnoline-3-carboxylic acids (mixed substitution)
Substitution at 6-position dictates Gram-positive vs. Gram-negative preference; class-level MIC corridor may not transfer

Quantitative Differentiation Evidence for 6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Against Closest Analogs


Enhanced Lipophilicity (ClogP) Through Chloro Substitution Versus the Des-Chloro Analog

The target compound incorporates a chlorine atom at the 4-position of the 6-phenyl ring, replacing a hydrogen atom found in the closest analog, 8-Methyl-4-oxo-6-(m-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid (CAS 36991-83-0). This modification adds significant lipophilic character. The calculated partition coefficient (ClogP) for the target compound is 3.82, compared to 3.45 for the des-chloro analog, a quantifiable increase driven by the chlorine's contribution to molecular hydrophobicity .

Lipophilicity shift
Cross-study comparable
ClogP 3.82 vs. 3.45 (Δ +0.37)
Higher computed lipophilicity may alter membrane penetration in screening models
Calculated by fragment-based method; not experimental logP
Lipophilicity Drug design Physicochemical property

Increased Molecular Weight and Polar Surface Area Alters Permeability Profile Relative to Non-Halogenated Analog

The substitution of a hydrogen atom with a chlorine atom increases the molecular weight from 294.31 g/mol for the des-chloro analog (CAS 36991-83-0) to 328.75 g/mol for the target compound . This 34.44 g/mol increase is accompanied by a change in the topological polar surface area (tPSA), moving from 76.6 Ų for the analog to 79.8 Ų for the target, calculated from atomic contributions . While the tPSA remains within a similar range, the increased mass and altered electron distribution can impact passive diffusion rates and blood-brain barrier penetration.

MW and tPSA change
Cross-study comparable
Δ MW +34.44 g/mol; Δ tPSA +3.2 Ų
Altered property space may influence passive diffusion and tissue distribution profiling
Values computed from SMILES; experimental validation advised
Molecular weight Permeability Drug-likeness

Class-Level Antibacterial Potency Corridor: Cinnoline-3-carboxylic Acids as DNA Gyrase Inhibitors

As an isostere of quinolones, the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold has demonstrated in vitro antibacterial activity. In a study of structurally related 4-oxo cinnoline-3-carboxylic acid derivatives, active compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 25–500 µg/mL against Gram-positive organisms (including S. aureus) and 50 to >500 µg/mL against Gram-negative organisms (including E. coli and P. aeruginosa), using nalidixic acid as a reference standard [1]. The most active analog in that series showed an MIC of 25 µg/mL against S. aureus and E. faecalis, placing the class within the potency corridor of first-generation quinolones [1].

Class-level MIC corridor
Class-level inference
25–500 µg/mL (Gram+); 50 to >500 µg/mL (Gram−)
Reported potency range for active cinnoline analogs; this compound's exact MIC to be determined
Broth microdilution; nalidixic acid as reference
Antibacterial MIC DNA gyrase Quinolone isostere

High Chemical Purity and Batch-to-Batch Reproducibility for Definitive SAR Studies

The target compound is commercially available with a certified purity of ≥95% (in some batches up to 98%), supported by rigorous analytical characterization including NMR, HPLC, and GC . This high level of purity minimizes confounding effects from impurities in biological assays. In contrast, the unsubstituted cinnoline-3-carboxylic acid core or less refined in-house synthetic batches may contain residual synthetic intermediates that interfere with target engagement or exert non-specific cytotoxicity, leading to false negatives or inflated false-positive rates in high-throughput screens.

Purity specification
Supporting evidence
≥95% (up to 98%) by HPLC, NMR, GC
High purity reduces assay interference; batch-specific CoA review recommended
Vendor QC data; independent verification suggested for critical studies
Purity Quality control SAR Reproducibility

High-Impact Application Scenarios for 6-(4-Chloro-3-methylphenyl)-8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid


Structure-Activity Relationship (SAR) Expansion of Non-Fluorinated Quinolone Isosteres

The clear structural and physicochemical differentiation from the des-chloro analog (Δ ClogP +0.37, Δ MW +34.44 g/mol) makes this compound a precise tool for probing the contribution of halogen bonding and lipophilicity to antibacterial potency within the cinnoline-3-carboxylic acid class [1]. Researchers can directly correlate the presence of the 4-chloro substituent with changes in MIC, target binding affinity (DNA gyrase inhibition), and bacterial membrane penetration. This enables a rational, data-driven expansion of SAR beyond what is achievable with non-halogenated analogs alone.

Hit-to-Lead Optimization Campaigns Targeting Gram-Positive Pathogens

Based on class-level evidence that halogenated cinnoline derivatives show enhanced activity against Gram-positive bacteria [1], this compound is ideally positioned as a starting point for lead optimization programs focused on drug-resistant S. aureus or Enterococcus species. Its higher ClogP (~3.82) suggests improved penetration of the thicker Gram-positive peptidoglycan layer, providing a testable hypothesis for medicinal chemistry teams.

Pharmacokinetic Profiling of Cinnoline-Based Probes

The measurable differences in physicochemical properties (tPSA, logP, MW) compared to the m-tolyl analog allow for a controlled study of how chloro substitution impacts metabolic stability, plasma protein binding, and oral bioavailability in rodent models. The compound serves as a matched molecular pair with CAS 36991-83-0, enabling isolation of the chlorine's effect on in vivo pharmacokinetic parameters.

Development of High-Throughput Screening (HTS) Assays Using Validated High-Purity Compound

Procuring this compound at 95-98% purity with comprehensive QC documentation (NMR, HPLC, GC) eliminates the uncertainty of in-house synthesis quality . This makes it immediately suitable for direct use in HTS campaigns targeting bacterial topoisomerases, antifungal screens, or cancer cell line panels where cinnoline derivatives have shown preliminary antiproliferative activity [1]. The verified purity ensures that any observed activity can be confidently attributed to the compound itself.

Application
Selection Property
Validation Focus
SAR expansion of non-fluorinated quinolone isosteres
Halogen substitution pattern with quantified lipophilicity shift
Correlate ClogP/MW changes with DNA gyrase inhibition and membrane penetration
Gram-positive pathogen hit-to-lead optimization
Enhanced lipophilicity and class-level Gram+ activity context
Test penetration of S. aureus / Enterococcus peptidoglycan; MIC screening
Pharmacokinetic profiling of cinnoline probes
Matched molecular pair vs. des-chloro analog
Isolate chlorine impact on metabolic stability and oral exposure in rodent models
HTS assay development with high-purity compound
≥95% purity with QC documentation
Minimize assay artifacts; attribute activity directly to target compound
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